molecular formula C19H19N5O2S3 B11285254 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11285254
M. Wt: 445.6 g/mol
InChI Key: NVVAGDHZCOURTC-UHFFFAOYSA-N
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Description

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, a thiadiazole moiety, and an acetamide group, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the reaction of appropriate starting materials under specific conditions, such as heating and the use of catalysts. The thiadiazole moiety is then introduced through a series of reactions involving thiourea and ethyl bromide. Finally, the acetamide group is attached using acetic anhydride in the presence of a base .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide include:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and have similar chemical properties.

    Thiadiazole derivatives: Compounds with the thiadiazole moiety exhibit similar biological activities.

    Acetamide derivatives: These compounds have comparable chemical reactivity and applications.

The uniqueness of this compound lies in its combination of these three functional groups, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C19H19N5O2S3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N5O2S3/c1-2-15-22-23-18(29-15)21-14(25)11-28-19-20-13-8-9-27-16(13)17(26)24(19)10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,21,23,25)

InChI Key

NVVAGDHZCOURTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

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